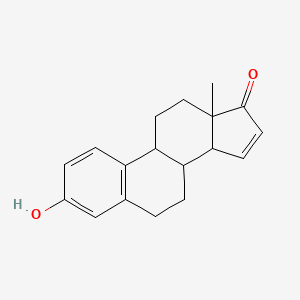

15,16-Dehydroestrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

3-hydroxy-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5-7,10,14-16,19H,2,4,8-9H2,1H3 |

InChI Key |

CCMDDSSGLUJFMA-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 15,16-Dehydroestrone

This technical guide provides a comprehensive overview of 15,16-Dehydroestrone, a derivative of the estrogenic hormone estrone. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry, offering detailed information on its molecular characteristics, synthesis, and expected biological activity.

Core Molecular Data

This compound is characterized by the introduction of a double bond in the D-ring of the estrone steroid nucleus. This modification influences its chemical properties and potential biological interactions.

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₂ |

| Molecular Weight | 268.35 g/mol |

| IUPAC Name | 3-hydroxy-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

| CAS Number | 3563-25-5 |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the introduction of an α,β-unsaturation in the D-ring of a protected estrone derivative. While a singular, standardized protocol is not universally cited, the following workflow outlines a common synthetic strategy based on established methodologies for creating similar unsaturated steroid ketones.

Experimental Workflow for the Synthesis of this compound

Caption: A representative synthetic workflow for this compound.

General Experimental Protocol

-

Protection of the Phenolic Hydroxyl Group: Estrone is first treated with a protecting group, such as benzyl bromide in the presence of a weak base like potassium carbonate, to protect the 3-hydroxyl group. This prevents unwanted side reactions in subsequent steps.

-

Introduction of a Leaving Group: The protected estrone is then subjected to a reaction to introduce a leaving group at the C16 position. A common method is α-bromination of the C17-ketone using a reagent like pyridinium tribromide.

-

Elimination Reaction: The 16-bromo intermediate is then treated with a base to induce an elimination reaction, forming the double bond between C15 and C16. Lithium carbonate in a solvent like dimethylformamide (DMF) is often used for this dehydrohalogenation.

-

Deprotection: The final step involves the removal of the protecting group from the 3-hydroxyl group. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).

Biological Activity and Signaling Pathways

As a derivative of estrone, this compound is anticipated to exhibit estrogenic activity. Estrogens exert their effects through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of an estrogenic compound initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

General Estrogen Signaling Pathway

The interaction of an estrogen-like compound with its receptor can trigger both nuclear and membrane-initiated signaling cascades.

Caption: Generalized estrogen signaling pathways.

-

Genomic (Nuclear-Initiated) Pathway: Upon binding to this compound, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to changes in protein synthesis and cellular function.

-

Non-Genomic (Membrane-Initiated) Pathway: A sub-population of estrogen receptors is located at the plasma membrane. Binding of this compound to these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[1] These pathways can, in turn, influence various cellular processes, including cell proliferation and survival, and can also cross-talk with the genomic signaling pathway.[1]

The specific affinity of this compound for ERα and ERβ, and its potency in activating these downstream pathways, would require further experimental validation. However, its structural similarity to endogenous estrogens suggests it is a candidate for interaction with these signaling networks.

References

The Biological Role of 15,16-Dehydroestrone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Dehydroestrone, an unsaturated derivative of estrone, is emerging as a molecule of significant interest in steroid hormone research and drug development. Characterized by a carbon-carbon double bond between positions 15 and 16 in the D-ring of the steroid nucleus, this structural modification confers unique biological activities that diverge from those of its parent compound, estrone. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, with a focus on its interaction with the estrogen receptor, its impact on mitochondrial function, and its potential as an inducer of apoptosis. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.

Introduction

Estrone is a primary estrogenic hormone that, along with its metabolites, plays a crucial role in a variety of physiological and pathological processes. The introduction of a double bond at the 15,16-position of the estrone backbone results in this compound, a modification that significantly alters its biological activity. Recent studies on estrone derivatives containing this C15-C16 double bond suggest a shift from estrogenic to anti-estrogenic and even pro-apoptotic properties, highlighting its potential as a lead compound for the development of novel therapeutics, particularly in the context of hormone-dependent cancers.

Interaction with the Estrogen Receptor

The presence of the C15-C16 double bond in the D-ring of this compound appears to be a key determinant of its interaction with the estrogen receptor (ER). Unlike estrone, which acts as an ER agonist, derivatives with this feature have demonstrated ER inhibitory activity.[1]

Proposed Mechanism of ER Inhibition

The inhibitory effect of compounds containing the this compound core on the estrogen receptor is thought to be related to the altered electronic properties of the D-ring.[1] The double bond may reduce the electron density of the adjacent keto group at position 17, which could hinder the receptor activation that is typically initiated by ligand binding.[1] An alternative hypothesis is that these compounds may undergo metabolism to form an active metabolite that is responsible for the ER inhibition.[1]

A proposed signaling pathway for the inhibitory effect on the estrogen receptor is depicted below:

Quantitative Data on ER Inhibition

While the inhibitory activity of estrone derivatives with a C15-C16 double bond has been established, specific quantitative data for this compound, such as IC50 values for ER binding or transcriptional activation, are not yet widely available in the public domain. The seminal study by Vonka et al. (2023) identified two compounds, designated as 7 and 12, with ER inhibitory activity comparable to clinical inhibitors like tamoxifen and fulvestrant; however, the precise structures of these compounds were not disclosed in the abstract.[1] Further research is required to quantify the specific inhibitory potency of this compound.

| Compound | Target | Assay Type | Reported Activity | Reference |

| Estrone derivatives with C15-C16 double bond | ERα | Luciferase Reporter Assay | Inhibitory activity comparable to tamoxifen and fulvestrant | [1] |

Impact on Mitochondrial Function and Induction of Apoptosis

A significant and compelling aspect of the biological activity of estrone derivatives with a C15-C16 double bond is their ability to interfere with mitochondrial function and induce apoptosis, even in ER-negative breast cancer cells.[1] This suggests a mechanism of action that is independent of the classical nuclear estrogen receptor signaling pathway.

Mitochondrial Disruption

The proposed mechanism for the induction of apoptosis involves the disruption of the mitochondrial electron transport chain.[1] This interference can lead to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

The following diagram illustrates the proposed workflow for assessing the impact on mitochondrial function and apoptosis:

Induction of the Intrinsic Apoptotic Pathway

The disruption of mitochondrial function is a key trigger for the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death. The ability of this compound derivatives to induce this pathway in ER-negative cells makes them particularly interesting candidates for cancers that are resistant to traditional hormone therapies.[1]

Synthesis and Metabolism

Chemical Synthesis

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available steroid precursors. A plausible synthetic approach involves the introduction of the C15-C16 double bond into an estrone backbone. This can be accomplished through a sequence of reactions such as bromination followed by dehydrobromination, or through other modern organic synthesis techniques.

Metabolism

The metabolism of this compound has not been extensively studied. However, based on the known metabolic pathways of other estrogens, it is likely to undergo hydroxylation at various positions on the steroid nucleus, primarily catalyzed by cytochrome P450 enzymes. Further metabolism could involve conjugation reactions, such as glucuronidation and sulfation, to facilitate its excretion.

Experimental Protocols

Estrogen Receptor Activity Assay (Luciferase Reporter Assay)

This protocol is designed to assess the ability of this compound to modulate the transcriptional activity of the estrogen receptor.

Materials:

-

MCF-7 breast cancer cells (or other ER-positive cell line)

-

Estrogen Response Element (ERE)-driven luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Estradiol (positive control)

-

Tamoxifen or Fulvestrant (inhibitor controls)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

-

Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

After 24 hours, replace the medium with a medium containing the test compounds (this compound at various concentrations), positive control (estradiol), and inhibitor controls.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Compare the luciferase activity in the presence of this compound to the controls to determine its effect on ER transcriptional activity.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

Materials:

-

Breast cancer cells (ER-positive and ER-negative)

-

This compound

-

JC-1 fluorescent probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat the cells with this compound at various concentrations for a predetermined time.

-

Incubate the cells with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains in its monomeric form and fluoresces green.

-

Wash the cells to remove excess dye.

-

Analyze the cells using a flow cytometer or a fluorescence microscope to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is used to detect and quantify apoptotic cells.

Materials:

-

Breast cancer cells (ER-positive and ER-negative)

-

This compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat the cells with this compound for a specified period to induce apoptosis.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Conclusion and Future Directions

This compound and its derivatives represent a promising new class of compounds with potential therapeutic applications, particularly in oncology. Their ability to act as estrogen receptor inhibitors and to induce apoptosis through mitochondrial-dependent pathways, even in ER-negative cells, warrants further investigation. Future research should focus on:

-

Quantitative analysis: Determining the precise IC50 values of this compound for ER inhibition and apoptosis induction in various cancer cell lines.

-

Mechanism of action: Elucidating the specific molecular targets within the mitochondrial electron transport chain.

-

In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of breast cancer.

-

Metabolic profiling: Characterizing the metabolic fate of this compound to identify any active metabolites.

The continued exploration of the biological role of this compound holds the potential to yield novel and effective therapeutic strategies for a range of diseases.

References

15,16-Dehydroestrone: A Core Synthetic Intermediate for Novel Steroids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

15,16-Dehydroestrone is a crucial synthetic intermediate in the preparation of various steroidal compounds, most notably estriol and its derivatives. Its α,β-unsaturated ketone functionality in the D-ring provides a versatile handle for a range of chemical transformations, including stereoselective reductions, epoxidations, and conjugate additions. This guide details the synthesis of this compound from estrone, its subsequent conversion to key products, and provides the relevant quantitative data and experimental protocols.

Physical and Chemical Properties

Basic information about this compound is summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₂[1] |

| Molar Mass | 268.35 g/mol [1] |

| CAS Number | 3563-25-5[1] |

| IUPAC Name | 3-hydroxy-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one[1] |

Synthetic Pathways and Experimental Protocols

The synthesis of this compound and its derivatives typically starts from estrone, which is a readily available steroid. The general strategy involves the protection of the 3-hydroxyl group, introduction of the 15,16-double bond, and subsequent modifications of the D-ring. A common and effective protecting group for the phenolic hydroxyl is the benzyl ether, due to its stability under various reaction conditions and its relatively straightforward removal.

Overall Synthetic Workflow

The following diagram illustrates the key transformations starting from estrone to yield estriol, with this compound as a pivotal intermediate.

Caption: Synthetic pathway from estrone to estriol via the this compound intermediate.

Step 1: Synthesis of 3-O-Benzyl-15,16-dehydroestrone

The introduction of the 15,16-double bond into the estrone backbone is a critical step. A common method involves the formation of a 16-bromo derivative followed by dehydrobromination. The 3-hydroxyl group is typically protected as a benzyl ether to prevent unwanted side reactions.

Experimental Protocol: Synthesis of 3-O-Benzyl-15,16-dehydroestrone

-

Protection of Estrone:

-

To a solution of estrone in a suitable solvent such as DMF, add potassium carbonate.

-

Add benzyl chloride and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

After completion, pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and dry to obtain 3-O-benzyl estrone.

-

-

Introduction of the Double Bond:

-

The protected estrone is first converted to its 17-ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.

-

The resulting 17-ethylenedioxy-3-benzyloxy-estra-1,3,5(10)-triene is then brominated at the 16-position using a brominating agent such as pyridinium hydrobromide perbromide.

-

The obtained 16-bromo derivative is then subjected to dehydrobromination using a base like potassium tert-butoxide in DMSO to yield the 15,16-double bond.

-

Finally, the ketal is deprotected under acidic conditions to give 3-O-benzyl-15,16-dehydroestrone.

-

| Step | Product | Reagents | Yield | Purity |

| 1 | 3-O-Benzyl Estrone | Benzyl chloride, K₂CO₃, DMF | High | High |

| 2 | 3-O-Benzyl-15,16-dehydroestrone | Ethylene glycol, p-TsOH; Pyridinium hydrobromide perbromide; KOtBu, DMSO; H₃O⁺ | Good | High after chromatography |

Note: Specific quantitative data for each step can vary based on the exact reaction conditions and scale.

Step 2: Conversion to Estriol

3-O-Benzyl-15,16-dehydroestrone is a versatile intermediate for the synthesis of estriol. The key transformations involve reduction of the 17-ketone, epoxidation of the 15,16-double bond, opening of the epoxide, and finally, deprotection of the 3-O-benzyl group.

Experimental Protocol: Synthesis of Estriol from 3-O-Benzyl-15,16-dehydroestrone

-

Reduction of the 17-Ketone:

-

Dissolve 3-O-benzyl-15,16-dehydroestrone in a mixture of methanol and THF.

-

Add cerium(III) chloride heptahydrate and stir the mixture at room temperature.

-

Cool the reaction to 0-5 °C and add sodium borohydride in portions.

-

After the reaction is complete, work up the reaction to isolate 3-O-benzyl-estra-1,3,5(10),15-tetraen-17β-ol.

-

-

Epoxidation and Hydrolysis:

-

The 15,16-double bond of the reduced product is epoxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the corresponding 15α,16α-epoxide.

-

The epoxide is then opened under acidic conditions to yield the diol, resulting in the estriol backbone.

-

-

Debenzylation:

-

The 3-O-benzyl group is removed by catalytic hydrogenolysis (e.g., using Pd/C and H₂) or by using other debenzylation reagents to yield the final product, estriol. A visible-light-mediated debenzylation using DDQ has also been reported as a mild and efficient method.[2]

-

| Step | Product | Reagents | Yield |

| 1 | 3-O-Benzyl-estra-1,3,5(10),15-tetraen-17β-ol | NaBH₄, CeCl₃·7H₂O | High |

| 2 | Estriol 3-Benzyl Ether | m-CPBA; H₃O⁺ | Good |

| 3 | Estriol | Pd/C, H₂ or DDQ/light | High |

Logical Workflow for Synthesis of Estriol

The following diagram outlines the logical flow of the key transformations in the synthesis of estriol from the protected this compound intermediate.

Caption: Key reaction steps in the conversion of 3-O-benzyl-15,16-dehydroestrone to estriol.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the vinyl protons of the 15,16-double bond, the aromatic protons of the A-ring, and the methyl group at C-18.

-

¹³C NMR: The carbonyl carbon at C-17, the carbons of the 15,16-double bond, and the aromatic carbons.[1]

-

IR: A strong absorption band for the C=O stretch of the α,β-unsaturated ketone.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.[1]

This technical guide provides a framework for the synthesis and utilization of this compound as a key intermediate in steroid chemistry. The provided protocols and data, compiled from various sources, offer a solid starting point for researchers in the field of drug development and organic synthesis. Further optimization of each step may be required to achieve industrial-scale production.

References

The Enigmatic Status of 15,16-Dehydroestrone: A Technical Guide for Investigation into its Natural Occurrence

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dehydroestrone is a steroid molecule that, to date, has not been documented as a naturally occurring compound in any biological system. Its existence is primarily known through chemical synthesis, where it serves as an intermediate in the preparation of various estra-1,3,5(10),15-tetraen-17-one derivatives. While other dehydroestrone isomers, such as 8,9-dehydroestrone, have been identified in nature, specifically in horses, the natural biosynthesis of this compound remains unconfirmed.[1]

This technical guide provides a comprehensive overview of the methodologies required to investigate the potential natural occurrence of this compound. Given the absence of established natural sources, this document focuses on the state-of-the-art analytical techniques for the detection and quantification of estrogens and their metabolites in complex biological matrices. The protocols detailed herein are designed to equip researchers with the necessary tools to explore the presence of this elusive steroid.

Analytical Approaches for the Detection and Quantification of this compound

The primary challenge in searching for a novel, potentially trace-level compound like this compound is the need for highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of estrogens in biological and environmental samples.[2][3][4][5][6]

Data Presentation: Key Parameters for LC-MS/MS Method Development

The following table summarizes critical operational parameters for the development of a robust LC-MS/MS method for the analysis of estrogens, which can be adapted for the specific investigation of this compound.

| Parameter | Recommended Approach | Considerations |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Choice of sorbent (for SPE) or solvent (for LLE) is critical for efficient extraction and cleanup. Enzymatic hydrolysis with β-glucuronidase/sulfatase is necessary for the analysis of conjugated estrogens.[2] |

| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | C18 columns are commonly used. Gradient elution with a mobile phase consisting of acetonitrile, methanol, and water with a formic acid modifier is effective for separating a wide range of estrogens.[2] |

| Ionization | Electrospray Ionization (ESI) in positive or negative ion mode. Atmospheric Pressure Chemical Ionization (APCI) is also an option. | Derivatization can significantly enhance ionization efficiency and sensitivity, especially in positive ESI mode.[2] |

| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. | MRM provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. High-resolution mass spectrometry (HRMS) can be used for confirmation of elemental composition. |

| Derivatization | Dansyl chloride is a common derivatizing agent for estrogens, improving ionization and chromatographic retention. | The derivatization reaction conditions (reagent concentration, temperature, and time) need to be optimized for complete reaction and to avoid degradation of the analytes.[2] |

| Quantification | Isotope dilution mass spectrometry using a stable isotope-labeled internal standard. | The use of a labeled internal standard for this compound (if available) would provide the most accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the search for this compound in various biological matrices.

Sample Preparation from Biological Fluids (e.g., Serum, Urine)

-

Internal Standard Spiking: Spike the sample (e.g., 0.5 mL of serum or urine) with a known amount of a suitable stable isotope-labeled internal standard. In the absence of a specific standard for this compound, a labeled version of a structurally similar estrogen could be used for initial screening.

-

Enzymatic Hydrolysis (for conjugated estrogens): Add β-glucuronidase/sulfatase solution and incubate at 37°C for an appropriate time (e.g., 20 hours) to cleave glucuronide and sulfate conjugates.[2]

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the hydrolyzed sample with a suitable organic solvent such as dichloromethane or methyl tert-butyl ether.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) and load the sample. Wash the cartridge to remove interferences and then elute the estrogens with a solvent like methanol or acetonitrile.

-

-

Evaporation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

-

Derivatization (Optional but Recommended): Reconstitute the dried extract in a suitable solvent and add the derivatizing agent (e.g., dansyl chloride). Incubate at an optimized temperature and time to ensure complete reaction.[2]

-

Final Preparation: After derivatization, the sample is typically subjected to a final cleanup step (e.g., a second SPE or LLE) before being reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 100 x 2.0 mm, 2.5 µm particle size) is a suitable starting point.[2]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and a mixture of acetonitrile and methanol with 0.1% formic acid (Mobile Phase B) is commonly employed.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[2]

-

Column Temperature: Maintaining the column at an elevated temperature (e.g., 60°C) can improve peak shape and separation.[2]

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is widely used for estrogen analysis.

-

Polarity: The choice of positive or negative ion mode depends on the analyte and whether derivatization was performed. Dansyl derivatives are typically analyzed in positive ion mode.

-

MRM Transitions: For this compound, specific MRM transitions (precursor ion -> product ion) would need to be determined by infusing a pure standard into the mass spectrometer. The precursor ion would be the [M+H]+ or [M-H]- of the derivatized or underivatized molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the investigation of this compound in a biological sample.

Caption: A generalized workflow for the detection and quantification of estrogens.

Conclusion

While the natural occurrence of this compound is currently unproven, the advanced analytical methodologies detailed in this guide provide a clear path forward for its investigation. The successful application of these techniques, particularly high-sensitivity LC-MS/MS with appropriate sample preparation, will be crucial in determining whether this compound exists as a novel, endogenous steroid. Should its presence be confirmed, further research into its biosynthetic pathways and potential physiological roles would be warranted. This guide serves as a foundational resource for researchers embarking on the exciting challenge of exploring the frontiers of steroid biochemistry.

References

- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. Development and validation of an analytical method for detection of estrogens in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring fifteen endogenous estrogens simultaneously in human urine by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15,16-dehydroestrone, a derivative of the primary female sex hormone estrone. The document details the synthetic pathways for its preparation, outlines its metabolic fate, and explores its biological activities and associated signaling cascades. Emphasis is placed on detailed experimental methodologies and the clear presentation of quantitative data. This guide is intended to serve as a valuable resource for researchers in the fields of steroid chemistry, endocrinology, and drug discovery.

Introduction

Estrogens are a class of steroid hormones that play a pivotal role in the development and regulation of the female reproductive system and the maintenance of secondary sexual characteristics.[1] Beyond their reproductive functions, estrogens exert influence over a wide array of physiological processes, including bone metabolism, cardiovascular health, and neuroprotection. The biological effects of estrogens are primarily mediated through their interaction with estrogen receptors (ERs), ERα and ERβ, which are ligand-activated transcription factors that modulate gene expression.[2]

This compound is an unsaturated derivative of estrone, characterized by a double bond between carbons 15 and 16 in the D-ring of the steroid nucleus. This structural modification has the potential to alter its binding affinity for estrogen receptors and subsequently modulate its biological activity. Understanding the synthesis, metabolism, and biological profile of this compound and its precursors is crucial for elucidating its potential therapeutic applications and for the development of novel selective estrogen receptor modulators (SERMs).

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from estrone. A general synthetic scheme involves the protection of the 17-keto group, followed by the introduction of a double bond in the 15,16-position, and subsequent deprotection.

General Synthetic Pathway

A plausible synthetic route, based on established steroid chemistry principles, is outlined below. This pathway involves the formation of a Δ¹⁵-17-ketosteroid intermediate.

Caption: General workflow for the synthesis of this compound from estrone.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, adapted from general procedures for steroid modifications.

2.2.1. Ketal Protection of the 17-Carbonyl Group of Estrone

-

Objective: To protect the reactive 17-keto group to prevent its participation in subsequent reactions.

-

Reagents: Estrone, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.

-

Procedure:

-

A solution of estrone in toluene is treated with an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the ketal.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 17-ketal protected estrone.

-

The product is purified by column chromatography on silica gel.

-

2.2.2. Bromination at the 16-Position

-

Objective: To introduce a bromine atom at the C-16 position, which will serve as a leaving group in the subsequent elimination step.

-

Reagents: 17-Ketal protected estrone, N-bromosuccinimide (NBS) or bromine, a radical initiator (e.g., AIBN) or UV light, carbon tetrachloride.

-

Procedure:

-

The 17-ketal protected estrone is dissolved in a suitable solvent such as carbon tetrachloride.

-

N-bromosuccinimide and a catalytic amount of a radical initiator are added.

-

The mixture is heated to reflux or irradiated with a UV lamp to initiate the bromination reaction.[4]

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, filtered to remove succinimide, and the filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried, and the solvent is evaporated to give the crude 16-bromo intermediate.

-

2.2.3. Elimination Reaction to Form the 15,16-Double Bond

-

Objective: To form the desired double bond through the elimination of hydrogen bromide.

-

Reagents: 16-Bromo-17-ketal protected estrone, a non-nucleophilic base (e.g., potassium tert-butoxide, DBU), a suitable solvent (e.g., THF, DMF).

-

Procedure:

-

The crude 16-bromo intermediate is dissolved in an anhydrous aprotic solvent.

-

A strong, non-nucleophilic base is added to the solution at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is stirred until the elimination is complete, as monitored by TLC.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The resulting 15,16-dehydro-17-ketal protected estrone is purified by chromatography.

-

2.2.4. Deprotection of the 17-Ketal

-

Objective: To remove the ketal protecting group and restore the 17-keto functionality.

-

Reagents: 15,16-Dehydro-17-ketal protected estrone, an acidic catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid), acetone/water mixture.

-

Procedure:

-

The purified 15,16-dehydro-17-ketal protected estrone is dissolved in a mixture of acetone and water.

-

A catalytic amount of a strong acid is added.

-

The mixture is stirred at room temperature or gently heated until the deprotection is complete (monitored by TLC).[3]

-

The reaction is neutralized with a weak base (e.g., sodium bicarbonate).

-

The product, this compound, is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed to yield the final product, which can be further purified by recrystallization or chromatography.

-

Steroid Precursors and Metabolism

The biosynthesis of estrogens originates from cholesterol through a series of enzymatic reactions. The key precursors for estrogens are the androgens, androstenedione and testosterone.[5]

Caption: Simplified overview of the biosynthetic pathway leading to estrone.

The metabolic fate of this compound has not been extensively studied. However, based on the metabolism of other estrogens, it is likely to undergo phase I and phase II metabolic transformations. Phase I reactions, primarily hydroxylations, are catalyzed by cytochrome P450 enzymes.[6] Phase II reactions involve conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme Family | Potential Metabolite(s) |

| Hydroxylation | Cytochrome P450 (e.g., CYP1A1, CYP1B1, CYP3A4) | Hydroxylated derivatives (e.g., 2-OH-, 4-OH-dehydroestrone) |

| Reduction of 17-keto group | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 15,16-Dehydroestradiol |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Dehydroestrone-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | Dehydroestrone-sulfate |

Biological Activities and Signaling Pathways

The biological activity of this compound is presumed to be mediated through its interaction with estrogen receptors. The following experimental protocols are standard methods to assess the estrogenic or anti-estrogenic potential of a compound.

Experimental Protocols for Biological Assays

4.1.1. Estrogen Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to ERα and ERβ.

-

Principle: A competitive binding assay where the test compound competes with a radiolabeled estrogen (e.g., [³H]estradiol) for binding to the receptor.[7]

-

Procedure:

-

Prepare a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα/ERβ).

-

Incubate a fixed concentration of the radiolabeled estrogen with varying concentrations of this compound and the receptor preparation.

-

After reaching equilibrium, separate the receptor-bound and free radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) can be calculated from the IC50 value.

-

4.1.2. Cell Proliferation Assay (E-SCREEN Assay)

-

Objective: To assess the proliferative effect of this compound on estrogen-dependent cells.

-

Principle: Estrogen-responsive cells, such as the human breast cancer cell line MCF-7, proliferate in the presence of estrogens.[8]

-

Procedure:

-

Seed MCF-7 cells in a multi-well plate in a medium containing charcoal-stripped serum to remove endogenous estrogens.

-

After cell attachment, replace the medium with a medium containing varying concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 6 days).

-

Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

-

The concentration of the compound that produces a half-maximal proliferative response (EC50) is determined.

-

4.1.3. Estrogen-Responsive Reporter Gene Assay

-

Objective: To measure the ability of this compound to activate gene transcription through the estrogen receptor.

-

Principle: Cells are transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). Activation of the ER by a ligand leads to the expression of the reporter gene.[9]

-

Procedure:

-

Transfect a suitable cell line (e.g., HeLa, T47D) with an ERE-reporter plasmid and an ER expression plasmid (if the cells do not endogenously express the receptor).

-

Treat the transfected cells with various concentrations of this compound.

-

After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme.

-

The EC50 value for the transcriptional activation is determined.

-

Estrogen Signaling Pathway

Upon binding to its ligand, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to EREs in the promoter regions of target genes, thereby regulating their transcription.[2] Estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors, which can activate various intracellular signaling cascades.[10]

Caption: Simplified diagram of the classical nuclear estrogen receptor signaling pathway.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the biological activity of this compound. The table below provides a template for how such data, once generated through the assays described above, should be presented for clear comparison.

Table 2: Comparative Biological Activity of Estrogens (Hypothetical Data)

| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | MCF-7 Proliferation (EC50, nM) | ERE-Luciferase Activation (EC50, nM) |

| Estradiol | 0.1 | 0.2 | 0.01 | 0.05 |

| Estrone | 1.5 | 2.0 | 0.1 | 0.5 |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Tamoxifen (Antagonist) | 5.0 | 20.0 | >1000 (inhibitory) | >1000 (inhibitory) |

Quantitative Analysis

The accurate quantification of this compound and its precursors in biological matrices is essential for pharmacokinetic and metabolic studies. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Method Outline

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Extraction of the steroids from the biological matrix (e.g., plasma, tissue homogenate) using an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Solid-Phase Extraction (SPE): An alternative or additional clean-up step to remove interfering substances.

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity, especially for estrogens, derivatization with reagents like dansyl chloride may be employed.[11]

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for estrogens.

-

Analysis: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[12]

-

Conclusion and Future Directions

This compound represents an interesting, yet understudied, derivative of estrone. The synthetic pathways outlined in this guide provide a framework for its preparation, enabling further investigation into its biological properties. While general methodologies for assessing estrogenic activity are well-established, specific data for this compound is conspicuously absent from the current literature.

Future research should focus on:

-

The detailed synthesis and characterization of this compound.

-

Comprehensive in vitro evaluation of its binding affinity for ERα and ERβ, and its functional activity as an agonist or antagonist.

-

Elucidation of its metabolic fate in vitro and in vivo.

-

Investigation of its specific downstream signaling effects and gene regulation profile.

-

In vivo studies to determine its pharmacokinetic profile and potential physiological effects.

A thorough understanding of these aspects will be crucial in determining the potential of this compound as a novel therapeutic agent or a valuable research tool.

References

- 1. Estrogen - Wikipedia [en.wikipedia.org]

- 2. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 10. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. Quantitative determination of estrone by liquid chromatography-tandem mass spectrometry in subcutaneous adipose tissue from the breast in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Physicochemical Properties of Unsaturated Steroids

An In-depth Technical Guide on the Physicochemical Characteristics of Unsaturated Steroids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of unsaturated steroids, offering insights for researchers, scientists, and professionals in drug development. It delves into their solubility, melting points, partition coefficients, and spectral properties, supported by detailed experimental protocols and visual diagrams of relevant biological pathways and analytical workflows.

Unsaturated steroids, characterized by the presence of one or more carbon-carbon double bonds within their polycyclic structure, exhibit a range of physicochemical properties that are pivotal to their biological function and pharmacological application. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

The solubility of unsaturated steroids is a critical factor in their formulation and bioavailability. Generally, they are sparingly soluble in water and more soluble in organic solvents, a characteristic attributed to their predominantly lipophilic nature.[1][2] The presence of polar functional groups, such as hydroxyl (-OH) or keto (=O), can modestly increase aqueous solubility.

Solubility is influenced by the solvent system. For instance, the solubility of difluprednate is highest in a methanol and water mixture (1:9), while 6α9α-difluoroprednisolone is most soluble in an acetonitrile and water mixture (1:9).[3] The poor solubility of many hydroxysteroids in water is largely due to the hydrophobic effect, which is not sufficiently overcome by the steroid-water interactions.[4] In contrast, their solubility is greater in polar non-associated solvents (like ketones and esters) and alcohols, where self-association is counterbalanced by steroid-solvent interactions without a significant hydrophobic penalty.[4]

Melting Point

The melting point of a steroid is an indicator of its purity and is influenced by its crystal lattice energy. Factors such as molecular symmetry, intermolecular hydrogen bonding, and the degree of unsaturation affect the melting point. As with other organic molecules, a higher molecular weight generally correlates with a higher melting point.[5] For example, the melting point of difluprednate is 188-189°C, whereas 6α9α-difluoroprednisolone has a melting point range of 210-220°C.[3]

Partition Coefficient (logP)

The partition coefficient (logP) quantifies the lipophilicity of a compound and is a crucial parameter in drug design.[6] It is the ratio of the concentration of a compound in a nonpolar (typically octanol) and a polar (typically water) solvent at equilibrium.[7][8] A positive logP value indicates greater lipophilicity. Steroid hormones are very lipophilic, with logP values often in the range of 3 to 4, meaning their concentration in membranes can be thousands of times higher than in aqueous environments like blood serum.[9][10] This property is vital for their ability to cross cell membranes and interact with intracellular receptors.

Table 1: Physicochemical Properties of Selected Unsaturated Steroids

| Steroid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | logP |

| Testosterone | C₁₉H₂₈O₂ | 288.42 | 155 | Insoluble in water, soluble in ethanol, chloroform | 3.32 |

| Estradiol | C₁₈H₂₄O₂ | 272.38 | 178-179 | Sparingly soluble in water, soluble in ethanol | 4.01 |

| Progesterone | C₂₁H₃₀O₂ | 314.46 | 129 | Practically insoluble in water, soluble in ethanol | 3.87 |

| Cortisone | C₂₁H₂₈O₅ | 360.44 | 215 | Very slightly soluble in water, soluble in chloroform | 1.47 |

| Prednisolone | C₂₁H₂₈O₅ | 360.44 | 235 | Very slightly soluble in water, soluble in methanol | 1.62 |

| Dexamethasone | C₂₂H₂₉FO₅ | 392.46 | 255 | Sparingly soluble in water, soluble in ethanol | 1.83 |

Note: The values presented in this table are approximate and can vary depending on the experimental conditions and data source.

Experimental Protocols for Characterization

The characterization of unsaturated steroids relies on a suite of sophisticated analytical techniques. Detailed and validated protocols are essential for accurate and reproducible results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of multiple steroids in a single analysis due to its high specificity and sensitivity.[11][12]

Protocol for Steroid Profiling in Plasma/Serum:

-

Sample Preparation (Supported Liquid Extraction):

-

To 100 µL of plasma or serum, add an internal standard solution containing isotopically labeled analogs of the target steroids.

-

Perform protein precipitation using a suitable solvent (e.g., methanol or acetonitrile).

-

Load the supernatant onto a supported liquid extraction (SLE) plate.

-

Elute the steroids with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution for injection.[12]

-

-

Chromatographic Separation:

-

Employ a C18 reversed-phase column (e.g., 10 cm x 3 mm, 2.7 µm particle size).

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/methanol (B).

-

The gradient program should be optimized to achieve separation of isobaric steroids.

-

-

Mass Spectrometric Detection:

-

Quantification:

-

Construct a calibration curve using a series of standards with known concentrations.

-

Quantify the analytes by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for steroid analysis, particularly for urinary steroid profiling, though it often requires derivatization.[14]

Protocol for Urinary Steroid Profiling:

-

Sample Preparation:

-

Hydrolysis: To release conjugated steroids (glucuronides and sulfates), enzymatically hydrolyze the urine sample with β-glucuronidase/arylsulfatase.

-

Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the free steroids.

-

Derivatization: Convert the steroids into volatile derivatives (e.g., trimethylsilyl (TMS) ethers) by reacting with a derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]

-

-

GC Separation:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., a non-polar dimethylpolysiloxane stationary phase).

-

Use a temperature program to separate the steroid derivatives based on their boiling points and interactions with the stationary phase.

-

-

MS Detection:

-

Detect the eluting compounds using a mass spectrometer, typically in electron ionization (EI) mode.

-

Identify the steroids based on their retention times and characteristic mass fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of steroids, providing detailed information about the carbon-hydrogen framework.[15][16][17]

Protocol for 1D and 2D NMR Analysis:

-

Sample Preparation: Dissolve a sufficient amount of the purified steroid (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, integration (proton count), and coupling constants (J-values) of the protons.

-

1D ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (¹H-¹H correlations).[18]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for piecing together the steroid skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.[17]

-

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a steroid in the solid state.[19][20]

Protocol for X-ray Crystal Structure Determination:

-

Crystallization: Grow single crystals of the steroid of sufficient size and quality (typically >0.1 mm in all dimensions).[21] This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Place the crystal in a monochromatic X-ray beam.[21]

-

Rotate the crystal and collect the diffraction pattern (intensities and positions of the diffracted X-rays) using a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the "phase problem" to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions and thermal parameters of the model against the experimental data to obtain the final crystal structure.[21]

-

Signaling Pathways and Experimental Workflows

Unsaturated steroids exert their biological effects through various signaling pathways. Understanding these pathways is crucial for drug development.

Steroid Signaling Pathways

Steroids can signal through two main pathways:

-

Genomic Pathway: This is the classical, slower pathway that involves the regulation of gene transcription. The steroid diffuses across the cell membrane and binds to an intracellular receptor (nuclear receptor) in the cytoplasm or nucleus. The steroid-receptor complex then translocates to the nucleus, binds to specific DNA sequences called hormone response elements (HREs), and modulates the transcription of target genes.[22][23]

-

Non-genomic Pathway: This pathway is characterized by rapid cellular responses that do not involve gene transcription. Steroids bind to membrane-associated receptors, triggering intracellular signaling cascades, often involving second messengers and protein kinases.[22][24]

Caption: Simplified diagram of genomic and non-genomic steroid signaling pathways.

Experimental Workflow for Steroid Characterization

The comprehensive characterization of a novel or known unsaturated steroid typically follows a logical workflow, integrating various analytical techniques.

Caption: A typical experimental workflow for the physicochemical characterization of steroids.

References

- 1. quora.com [quora.com]

- 2. Lipids [www2.chemistry.msu.edu]

- 3. um.edu.mt [um.edu.mt]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Partition coefficient - Wikipedia [en.wikipedia.org]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iosrjournals.org [iosrjournals.org]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. Crystallographic Studies of Steroid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. The interaction of steroids with phospholipid bilayers and membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio.libretexts.org [bio.libretexts.org]

- 24. Multiple signaling pathways regulating steroidogenesis and steroidogenic acute regulatory protein expression: more complicated than we thought - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 15,16-Dehydroestrone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of a 15,16-dehydroestrone derivative, specifically 3-A-oxy-estra-1,3,5(10),15-tetraen-17-one, a key intermediate in the synthesis of other steroids like estetrol. The protocols are based on established patent literature.

Experimental Protocols

The synthesis of 3-A-oxy-estra-1,3,5(10),15-tetraen-17-one from estrone involves a multi-step process, including protection of functional groups, halogenation, and elimination. Two primary routes are outlined below, differing in the order of the protection steps.

Route 1: Protection of 3-OH followed by 17-keto group

Step 1a: Protection of the 3-hydroxyl group of estrone. [1]

-

Objective: To protect the phenolic hydroxyl group at C3 to prevent its reaction in subsequent steps.

-

Reactants: Estrone (7)

-

Reagents: A protecting group agent, such as a C1-C5 alkylating agent (e.g., methyl iodide) or a C7-C12 benzylic agent (e.g., benzyl bromide).

-

Procedure: The 3-OH group of estrone (7) is converted into a 3-A-oxy group (where 'A' is the protecting group) to form 3-A-oxy-estra-1,3,5(10)-trien-17-one (8).[1]

Step 1b: Protection of the 17-keto group. [1]

-

Objective: To protect the ketone at C17.

-

Reactants: 3-A-oxy-estra-1,3,5(10)-trien-17-one (8)

-

Procedure: The 17-keto group of compound (8) is converted into a protected keto group (e.g., a ketal) to form 3-A-oxy-17-D-estra-1,3,5(10)-triene (9), where 'D' represents the ketal protecting group.[1]

Step 1c: Halogenation at C16. [1]

-

Objective: To introduce a halogen at the C16 position, which will serve as a leaving group in the subsequent elimination step.

-

Reactants: 3-A-oxy-17-D-estra-1,3,5(10)-triene (9)

-

Reagents: A halogenating agent (e.g., bromine).

-

Procedure: Halogenation of C16 of compound (9) yields 3-A-oxy-16-X-17-D-estra-1,3,5(10)-triene (10), where X is a halogen (Cl, Br, or I), preferably bromide.[1]

Route 2: Protection of 17-keto group followed by 3-OH group

Step 2a: Protection of the 17-keto group of estrone. [1]

-

Objective: To protect the ketone at C17 first.

-

Reactants: Estrone (7)

-

Procedure: The 17-keto group of estrone (7) is converted into a protected keto group to form 17-D-estra-1,3,5(10)-trien-3-ol (12).[1]

Step 2b: Protection of the 3-hydroxyl group. [1]

-

Objective: To protect the phenolic hydroxyl group at C3.

-

Reactants: 17-D-estra-1,3,5(10)-trien-3-ol (12)

-

Procedure: The 3-OH group of compound (12) is converted into a 3-A-oxy group to yield 3-A-oxy-17-D-estra-1,3,5(10)-triene (9).[1]

Step 2c: Halogenation at C16. [1]

-

Objective: To introduce a halogen at the C16 position.

-

Reactants: 3-A-oxy-17-D-estra-1,3,5(10)-triene (9)

-

Procedure: Halogenation of C16 of compound (9) results in the formation of 3-A-oxy-16-X-17-D-estra-1,3,5(10)-triene (10).[1]

Data Presentation

Table 1: Summary of Reaction Steps and Intermediates for the Synthesis of 3-A-oxy-estra-1,3,5(10),15-tetraen-17-one

| Step | Starting Material | Key Reagents/Reaction | Product |

| Route 1 | |||

| 1a | Estrone (7) | Protection of 3-OH | 3-A-oxy-estra-1,3,5(10)-trien-17-one (8) |

| 1b | 3-A-oxy-estra-1,3,5(10)-trien-17-one (8) | Protection of 17-keto | 3-A-oxy-17-D-estra-1,3,5(10)-triene (9) |

| 1c | 3-A-oxy-17-D-estra-1,3,5(10)-triene (9) | Halogenation of C16 | 3-A-oxy-16-X-17-D-estra-1,3,5(10)-triene (10) |

| Route 2 | |||

| 2a | Estrone (7) | Protection of 17-keto | 17-D-estra-1,3,5(10)-trien-3-ol (12) |

| 2b | 17-D-estra-1,3,5(10)-trien-3-ol (12) | Protection of 3-OH | 3-A-oxy-17-D-estra-1,3,5(10)-triene (9) |

| 2c | 3-A-oxy-17-D-estra-1,3,5(10)-triene (9) | Halogenation of C16 | 3-A-oxy-16-X-17-D-estra-1,3,5(10)-triene (10) |

Mandatory Visualization

Caption: Synthetic routes to 3-A-oxy-estra-1,3,5(10),15-tetraen-17-one.

References

Application Notes and Protocols for the Purification of 15,16-Dehydroestrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 15,16-dehydroestrone, a synthetic steroid intermediate. The following protocols are designed to offer guidance on achieving high purity suitable for research, and drug development applications. The methods described are based on established techniques for the purification of steroid derivatives and can be adapted and optimized for specific laboratory conditions and scales.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The choice of techniques depends on the scale of the purification and the nature of the impurities. The most common and effective methods for steroid purification include:

-

Crystallization: A fundamental technique for purifying solid compounds. It relies on the differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.

-

Flash Column Chromatography: A rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, allowing for efficient separation of compounds with different polarities.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for both analytical and preparative-scale purifications, offering excellent separation of closely related compounds.

-

Solid-Phase Extraction (SPE): A sample preparation technique that uses a solid adsorbent to selectively retain the compound of interest or impurities from a solution, allowing for rapid cleanup and concentration.

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening. Based on data for similar dehydroestrone derivatives, a mixture of chloroform and methanol is a good starting point.[1]

Materials:

-

Crude this compound

-

Chloroform, reagent grade

-

Methanol, reagent grade

-

Beaker or Erlenmeyer flask

-

Hot plate with stirring capability

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a beaker, dissolve the crude this compound in a minimum amount of warm chloroform with stirring. The goal is to create a saturated solution at an elevated temperature.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add methanol to the warm solution until it becomes slightly cloudy. This indicates the point of saturation. Add a few drops of chloroform to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

-

Cooling: Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Outcome: This method should yield crystalline this compound with significantly improved purity. The melting point of the purified product should be sharp and close to the literature value of 250-252 °C.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography on silica gel. This method is suitable for separating the target compound from less polar and more polar impurities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Glass column for flash chromatography

-

Air or nitrogen source for pressurization

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

TLC Analysis: Before running the column, determine the optimal solvent system using TLC. A good mobile phase will give the this compound an Rf value of approximately 0.3. A mixture of hexane and ethyl acetate is a common starting point for steroids.

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase, applying gentle pressure.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

-

Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

-

Final Product: The resulting solid is the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

For high-purity requirements, preparative HPLC is the method of choice. This protocol provides a starting point for developing an HPLC purification method for this compound.

Materials:

-

Partially purified this compound

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic acid (optional, for mobile phase modification)

-

Preparative HPLC system with a suitable detector (e.g., UV)

-

Preparative C18 reverse-phase column

Procedure:

-

Method Development: Develop an analytical scale HPLC method first to determine the optimal mobile phase composition and gradient for separating this compound from its impurities. A common mobile phase for steroids is a gradient of acetonitrile in water.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Injection and Separation: Inject the sample onto the preparative HPLC column and run the developed gradient method.

-

Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

-

Solvent Removal: Remove the mobile phase solvents from the collected fraction, typically by lyophilization or rotary evaporation.

-

Purity Analysis: Analyze the purity of the final product using analytical HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound based on the protocols described above. These values are illustrative and will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Crystallization Purification Data

| Parameter | Value |

| Starting Material (Crude) | 5.0 g |

| Final Product Weight | 3.8 g |

| Yield | 76% |

| Purity (by HPLC) | >98% |

| Melting Point | 250-251 °C |

Table 2: Flash Column Chromatography Purification Data

| Parameter | Value |

| Starting Material (Crude) | 1.0 g |

| Final Product Weight | 0.75 g |

| Yield | 75% |

| Purity (by HPLC) | >95% |

| TLC Rf (30% Ethyl Acetate/Hexane) | 0.32 |

Table 3: Preparative HPLC Purification Data

| Parameter | Value |

| Starting Material | 100 mg |

| Final Product Weight | 85 mg |

| Yield | 85% |

| Purity (by HPLC) | >99.5% |

| Retention Time | 12.5 min |

Visualizations

The following diagrams illustrate the experimental workflows for the described purification techniques.

Caption: Workflow for the purification of this compound by crystallization.

Caption: Workflow for the purification of this compound by flash chromatography.

Caption: Workflow for the high-purity purification of this compound by HPLC.

References

Application Notes and Protocols for the Analytical Detection of 15,16-Dehydroestrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dehydroestrone is a steroid of the estrogen family, characterized by a double bond between carbons 15 and 16 of the estrone backbone. Accurate and sensitive detection of this and other estrogenic compounds is critical in various fields, including endocrinology, pharmacology, and environmental science. These application notes provide detailed protocols for the analytical detection of this compound in biological matrices, leveraging established methods for structurally similar estrogens due to the limited availability of specific published methods for this particular analyte. The methodologies described herein, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are adaptable for the quantification of this compound.

Analytical Methods Overview

The primary methods for the detection of estrogens, which can be adapted for this compound, include LC-MS/MS, GC-MS, and HPLC. LC-MS/MS is often preferred for its high sensitivity and specificity, particularly when combined with derivatization techniques.[1][2] GC-MS also offers high sensitivity but typically requires derivatization to increase the volatility of the analytes. HPLC, while less sensitive, can be a valuable tool for quantification at higher concentrations.

Experimental Workflows

The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and detection. The following diagrams illustrate these workflows.

References

Application Notes and Protocols for 1H NMR Spectrum of Estrone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone, a key endogenous estrogen, and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These compounds often serve as scaffolds for the synthesis of inhibitors for enzymes such as steroid sulfatase and 17β-hydroxysteroid dehydrogenases, which are implicated in hormone-dependent cancers and other diseases.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and characterization of these novel steroid derivatives. This document provides detailed application notes and protocols for the ¹H NMR analysis of estrone derivatives.

Data Presentation: ¹H NMR Chemical Shifts of Estrone and its Derivatives

The following table summarizes the ¹H NMR chemical shift (δ) values for estrone and a selection of its derivatives. These values are crucial for confirming the identity and purity of synthesized compounds. The data has been compiled from various sources and serves as a reference for researchers in the field. All spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise specified.

| Compound | H-1 | H-2 | H-4 | H-6 | H-17 | 18-CH₃ | Other Key Protons | Reference |

| Estrone | 7.04 (d) | 6.52 (dd) | 6.46 (d) | 2.81-2.70 (m) | - | 0.82 (s) | 9.03 (s, 3-OH) | [3] |

| Estrone 3-(4-nitrobenzofurazan)ether | 7.43 (d) | 7.02 (dd) | 6.98 (d) | 2.97 (m) | - | - | 8.42 (d, H-5 of nitrobenzofurazan), 6.57 (d, H-6 of nitrobenzofurazan) | [4] |

| 3-Substituted Estrone Derivative (with C≡N) | 7.21-7.43 (m, aryl) | 6.82 (d) | 6.77 (s) | 2.90 (m) | - | 0.94 (s) | - | [5] |

| 3-Substituted Estradiol Derivative (with C≡N) | 7.21-7.42 (m, aryl) | 6.80 (dd) | 6.74 (d) | 2.85 (m) | 3.75 (t) | 0.81 (s) | - | [5] |

| 2-Methoxyestrone Derivative | - | - | - | - | - | - | 3.89 (s, 2-OCH₃) | [6] |

Note: Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet). Coupling constants (J) are reported in Hertz (Hz) where available.

Experimental Protocols

I. Sample Preparation for ¹H NMR Spectroscopy

A standardized protocol for sample preparation is critical for obtaining high-quality and reproducible NMR spectra.

Materials:

-

Estrone derivative sample (1-5 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8 atom % D)

-

NMR tube (5 mm, high precision)

-

Pipettes and tips

-

Vortex mixer

Procedure:

-

Weigh approximately 1-5 mg of the dried estrone derivative sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent depends on the solubility of the derivative. CDCl₃ is suitable for many non-polar steroids, while DMSO-d₆ can be used for more polar compounds.[7]

-

Vortex the sample until the derivative is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube to remove any dust or fingerprints before inserting it into the NMR spectrometer.

II. ¹H NMR Data Acquisition

The following is a general protocol for acquiring a standard 1D ¹H NMR spectrum. Instrument-specific parameters may need to be optimized.

Spectrometer Setup:

-